4-(2-Piperidylethoxy)benzophenone
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Overview
Description
4-(2-Piperidylethoxy)benzophenone is an organic compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol It is a derivative of benzophenone, where a piperidine ring is attached via an ethoxy linker to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Piperidylethoxy)benzophenone typically involves the reaction of benzophenone with 2-(piperidin-1-yl)ethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Piperidylethoxy)benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone carboxylic acid, while reduction could produce benzophenone alcohol derivatives.
Scientific Research Applications
4-(2-Piperidylethoxy)benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Piperidylethoxy)benzophenone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The benzophenone core may also participate in photochemical reactions, making it useful in photodynamic therapy applications .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, used widely in sunscreens and as a photoinitiator.
4-(2-Piperidylethoxy)benzaldehyde: A similar compound with an aldehyde group instead of a ketone.
4-(2-Piperidylethoxy)benzoic acid: A derivative with a carboxylic acid group.
Uniqueness
4-(2-Piperidylethoxy)benzophenone is unique due to its specific structural features, combining the properties of benzophenone and piperidine
Properties
IUPAC Name |
phenyl-[4-(2-piperidin-2-ylethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(16-6-2-1-3-7-16)17-9-11-19(12-10-17)23-15-13-18-8-4-5-14-21-18/h1-3,6-7,9-12,18,21H,4-5,8,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJZQHVJMJGGAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699059 |
Source
|
Record name | Phenyl{4-[2-(piperidin-2-yl)ethoxy]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102156-42-3 |
Source
|
Record name | Phenyl{4-[2-(piperidin-2-yl)ethoxy]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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